molecular formula C10H12ClNO B1406418 1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol CAS No. 1613292-60-6

1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol

Cat. No. B1406418
M. Wt: 197.66 g/mol
InChI Key: HLJQZAHDGUBYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09303012B2

Procedure details

Diethylaminosulfur trifluoride (1.22 g, 1.00 mL, 7.57 mmol) was added to an ice cold solution of 1-(2-chloro-6-methylpyridin-3-yl)cyclobutanol (Example 130 a, 1 g, 5.06 mmol) in dichloromethane (10 mL) keeping the temperature below 5° C. The reaction mixture was stirred for 30 min. at 0° C., poured onto ice water/sat. aqueous Na2CO3 solution (35 mL) and extracted with dichloromethane (2×50 mL). The organic layers were combined, washed with ice water/brine (30 mL), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, 50 g, heptane/EtOAc 0-10% in 75 min) to give the title compound (939 mg, 93%) as colorless oil, MS (ESI): m/e=200.3 [MH+].
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
C(N(S(F)(F)[F:7])CC)C.[Cl:10][C:11]1[C:16]([C:17]2(O)[CH2:20][CH2:19][CH2:18]2)=[CH:15][CH:14]=[C:13]([CH3:22])[N:12]=1>ClCCl>[Cl:10][C:11]1[C:16]([C:17]2([F:7])[CH2:20][CH2:19][CH2:18]2)=[CH:15][CH:14]=[C:13]([CH3:22])[N:12]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1C1(CCC1)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min. at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
ADDITION
Type
ADDITION
Details
poured onto ice water/
EXTRACTION
Type
EXTRACTION
Details
aqueous Na2CO3 solution (35 mL) and extracted with dichloromethane (2×50 mL)
WASH
Type
WASH
Details
washed with ice water/brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 50 g, heptane/EtOAc 0-10% in 75 min)
Duration
75 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=CC=C1C1(CCC1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 939 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.